Isojacareubin

Anti-Helicobacter Antibacterial Natural Product

Isojacareubin is a differentiated prenylated xanthone for programs requiring validated covalent 3CLpro inhibition (IC50=16 μM, Kinact=0.054 min⁻¹) or potent PKC suppression (IC50 3.11 μM in HCC). Its 3,3-dimethylpyrano ring confers superior potency over 6-deoxyisojacareubin, making it a non-fungible lead for SARS-CoV-2 and oncology research. Procure this benchmark tool for H. pylori studies (MIC 23.9 μM).

Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
CAS No. 50597-93-8
Cat. No. B042822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsojacareubin
CAS50597-93-8
Synonymsisojacareubin
Molecular FormulaC18H14O6
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C
InChIInChI=1S/C18H14O6/c1-18(2)6-5-8-12(24-18)7-11(20)13-14(21)9-3-4-10(19)15(22)17(9)23-16(8)13/h3-7,19-20,22H,1-2H3
InChIKeyFSTNFJKGRSHPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Isojacareubin (CAS 50597-93-8) Procurement Guide: A Differentiated Xanthone for Targeted Research Applications


Isojacareubin (CAS: 50597-93-8) is a naturally occurring prenylated xanthone with the molecular formula C18H14O6 and a molecular weight of 326.3 g/mol [1]. It is primarily isolated from the aerial parts of plants within the *Hypericum* genus, such as *Hypericum japonicum* and *Hypericum stellatum* [2]. As a polyphenolic compound, it is characterized by a tricyclic xanthone core and a dimethylpyrano ring, distinguishing it from simpler flavonoids and other phenolic natural products [3]. Research has identified its role as a covalent inhibitor and its activity in several therapeutic areas, including antibacterial, antiviral, and anticancer models, which informs its value as a specialized research tool .

Why Isojacareubin Cannot Be Replaced by Generic Xanthones or Closely Related Analogs


Procurement of a 'generic' xanthone scaffold is insufficient for replicating the specific bioactivity profile of Isojacareubin due to stringent structure-activity relationships (SAR) [1]. As a prenylated xanthone, its unique substitution pattern—specifically the 3,3-dimethylpyrano ring fused to a trihydroxylated xanthone core—is critical for its distinct mechanisms of action, including covalent binding [2]. Even minor modifications, such as the absence of a single hydroxyl group as seen in 6-deoxyisojacareubin or a change in its position as in the isomer jacareubin, result in significantly altered target affinity and biological potency [3]. The quantitative data provided below confirm that Isojacareubin's specific configuration is essential for achieving the documented levels of antiviral, antibacterial, and cytotoxic activity, making it a non-fungible tool for advanced research programs .

Quantitative Comparative Analysis: Isojacareubin's Differentiated Performance vs. Key Analogs


Superior Potency Against H. pylori vs. Standard-of-Care Amoxicillin

Isojacareubin demonstrates significantly higher anti-Helicobacter activity than the widely used first-line antibiotic amoxicillin. In vitro assays revealed a two-fold increase in potency against a clinical H. pylori isolate .

Anti-Helicobacter Antibacterial Natural Product

Enhanced Cytotoxicity in Liver Carcinoma Models vs. Cisplatin

Isojacareubin exhibits potent and broad-spectrum cytotoxicity against a panel of human liver carcinoma cell lines, with IC50 values generally surpassing those of the established chemotherapeutic agent cisplatin [1].

Hepatocellular Carcinoma Cytotoxicity Xanthone

Significantly Higher PKC Inhibitory Activity vs. 6-Deoxyisojacareubin

Isojacareubin's full hydroxylation pattern is critical for its potent inhibition of Protein Kinase C (PKC). Compared to its close derivative 6-deoxyisojacareubin, Isojacareubin demonstrates substantially higher inhibitory activity in a cell-based functional assay [1].

Protein Kinase C (PKC) Cancer Metastasis Signal Transduction

Confirmed Covalent Inhibition Mechanism Against SARS-CoV-2 3CLpro

Isojacareubin acts as a covalent, time-dependent inhibitor of the SARS-CoV-2 main protease (3CLpro), a mechanism distinct from many non-covalent inhibitors in this class. In silico and biochemical data confirm its specific, irreversible binding to the catalytic cysteine residue [1].

Antiviral SARS-CoV-2 Covalent Inhibitor 3CLpro

Validated Research Applications for Isojacareubin Procurement


Developing Next-Generation Covalent Antiviral Agents

Research teams focused on designing irreversible protease inhibitors for SARS-CoV-2 or other coronaviruses can utilize Isojacareubin as a key lead compound. Its validated covalent binding mechanism to the 3CLpro active site (IC50 = 16 μM, Kinact = 0.054 min⁻¹) provides a clear structural and mechanistic starting point for rational drug design, as opposed to high-throughput hits with unknown binding modes [1].

Investigating PKC-Dependent Metastatic Pathways in Hepatocellular Carcinoma

Oncology researchers studying the role of PKC isoforms in liver cancer metastasis and apoptosis will find Isojacareubin a superior chemical probe to its deoxy analogs. Its 3.1-fold higher potency in PKC-expressing liver cancer cells (IC50 3.11 μM vs. 9.65 μM for 6-deoxyisojacareubin) ensures that observed biological effects can be more confidently attributed to potent PKC inhibition [2].

Screening for Novel Anti-H. Pylori Agents to Overcome Antibiotic Resistance

For programs aimed at discovering new treatments for H. pylori infections, Isojacareubin represents a compelling scaffold due to its proven activity against a clinical isolate. Its two-fold higher potency compared to the first-line antibiotic amoxicillin (MIC 23.9 μM) makes it a valuable benchmark for structure-activity relationship (SAR) studies and a starting point for developing new antibacterial agents .

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